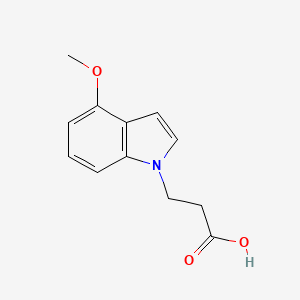

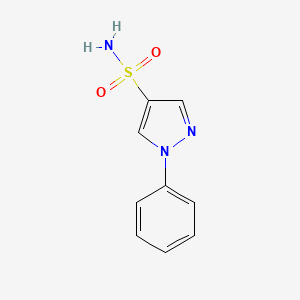

![molecular formula C21H23N7O2S B1422400 2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide CAS No. 1219592-01-4](/img/structure/B1422400.png)

2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide

Übersicht

Beschreibung

Pazopanib-d6 is intended for use as an internal standard for the quantification of pazopanib by GC- or LC-MS. Pazopanib is a multi-kinase inhibitor that inhibits the VEGF receptors VEGFR1, VEGFR2, and VEGFR3 (IC50s = 10, 30, and 47 nM, respectively, in a cell-free enzyme assay). It also inhibits PDGFRα, PDGFRβ, and c-Kit (IC50s = 71, 84, and 74 nM, respectively, in a cell-free enzyme assay) as well as additional receptor tyrosine kinases. Pazopanib inhibits upregulation of the surface adhesion proteins ICAM-1 and VCAM-1 induced by VEGF in multiple myeloma cells cocultured with human umbilical vein endothelial cells (HUVECs) and decreases multiple myeloma cell adhesion to HUVECs. It also inhibits proliferation of multiple myeloma cells cocultured with HUVECs. Pazopanib (30 and 100 mg/kg) reduces tumor growth, induces apoptosis, decreases angiogenesis, and increases survival in a multiple myeloma mouse xenograft model. Formulations containing pazopanib have been used in the treatment of cancer.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis and Photophysical Properties : The compound has been used in the synthesis and characterization of new zinc phthalocyanine derivatives. These derivatives exhibit useful properties for photodynamic therapy applications due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Structural Analysis and Schiff Bases Synthesis : Schiff base derivatives of the compound have been synthesized and structurally characterized, showing potential for various applications due to their distinct molecular structures (Shad, Tahir, & Chohan, 2008).

Pharmacological Applications

Anticancer Activities : Research has demonstrated the synthesis and evaluation of benzenesulfonamide derivatives for anticancer activity. These compounds have been tested against various cancer cell lines, showing promising results (Karakuş et al., 2018).

Antimicrobial Properties : Several derivatives of benzenesulfonamide, including those similar to the query compound, have been synthesized and tested for their antimicrobial activities. Some of these derivatives exhibited significant antimicrobial properties (Sarvaiya, Gulati, & Patel, 2019).

Chemical Properties and Applications

Photochemical Decomposition : Studies have explored the photochemical decomposition of similar sulfonamide compounds, leading to insights into their photolability and the formation of various photoproducts, which can be relevant in photodynamic applications (Zhou & Moore, 1994).

Electronic Structure Analysis : Quantum-chemical calculations have been performed on similar benzenesulfonamide derivatives, providing insights into their electronic structure, which can have implications in designing materials with specific photophysical properties (Rublova et al., 2017).

Wirkmechanismus

Target of Action

Pazopanib-d6, also known as 2-methyl-5-[[4-[[3-methyl-2-(trideuteriomethyl)indazol-6-yl]-(trideuteriomethyl)amino]pyrimidin-2-yl]amino]benzenesulfonamide, is a multi-targeted tyrosine kinase inhibitor . Its primary targets include vascular endothelial growth factor receptor-1, -2, and -3 (VEGFR1, VEGFR2, VEGFR3) , platelet-derived growth factor receptor-alpha and -beta (PDGFR-α, PDGFR-β) , and c-Kit . These receptor targets play crucial roles in angiogenesis, a process that facilitates the formation of tumor blood vessels for tumor survival and growth .

Biochemical Pathways

The primary biochemical pathway affected by pazopanib-d6 is the angiogenesis pathway . By inhibiting the VEGFRs and PDGFRs, pazopanib-d6 disrupts the signaling cascades that promote the formation of new blood vessels . This leads to a decrease in the supply of oxygen and nutrients to the tumor, thereby inhibiting tumor growth .

Pharmacokinetics

The pharmacokinetics of pazopanib-d6 are characterized by pH-dependent solubility, large interpatient variability, and low, non-linear, and time-dependent bioavailability . Exposure to pazopanib-d6 is increased by both food and coadministration of ketoconazole, but drastically reduced by proton pump inhibitors .

Action Environment

The action, efficacy, and stability of pazopanib-d6 can be influenced by various environmental factors. For instance, the presence of food and certain drugs (like ketoconazole and proton pump inhibitors) can significantly alter the bioavailability of pazopanib-d6 . Furthermore, the tumor microenvironment, characterized by factors such as hypoxia and acidity, can also impact the effectiveness of pazopanib-d6 .

Eigenschaften

IUPAC Name |

2-methyl-5-[[4-[[3-methyl-2-(trideuteriomethyl)indazol-6-yl]-(trideuteriomethyl)amino]pyrimidin-2-yl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIHSIWYWATEQL-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C2C=CC(=CC2=N1)N(C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N)C([2H])([2H])[2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

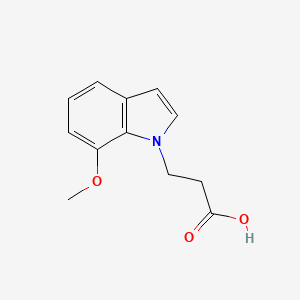

![[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1422321.png)

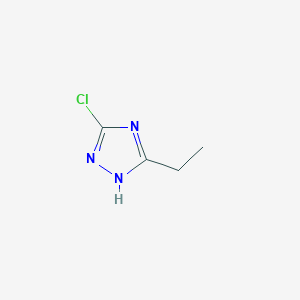

![3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1422323.png)

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1422327.png)

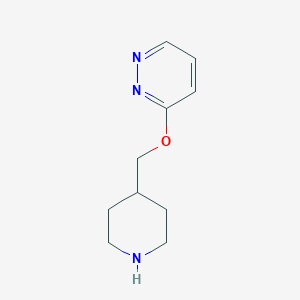

![Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1422328.png)

![Tert-butyl 4-[(3-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1422333.png)

![1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine](/img/structure/B1422334.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B1422336.png)